N-(2-METHOXYETHYL)-7-METHYL-5-PHENYLPYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
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Overview
Description
N-(2-METHOXYETHYL)-7-METHYL-5-PHENYLPYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is a compound belonging to the pyrazolo[1,5-a]pyrimidine class. These compounds are known for their diverse pharmacological activities and have been studied extensively for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-7-METHYL-5-PHENYLPYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at various positions. Common synthetic routes include cyclization reactions involving hydrazines and β-ketoesters or β-diketones. The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYETHYL)-7-METHYL-5-PHENYLPYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-METHOXYETHYL)-7-METHYL-5-PHENYLPYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating cognitive disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-METHOXYETHYL)-7-METHYL-5-PHENYLPYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or improved cognitive function .
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHOXYETHYL)-7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- N-(2-METHOXYETHYL)-7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Uniqueness
N-(2-METHOXYETHYL)-7-METHYL-5-PHENYLPYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit higher potency or selectivity for certain targets, making it a valuable candidate for drug development .
Properties
IUPAC Name |
N-(2-methoxyethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-10-14(13-6-4-3-5-7-13)19-16-11-15(20-21(12)16)17(22)18-8-9-23-2/h3-7,10-11H,8-9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBIPSXPYWKRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)NCCOC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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